4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine
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Overview
Description
4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a methylphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine: A structurally similar compound with comparable chemical properties.
1-[(4-Chlorophenyl)ethenylsulfonyl]-4-[(4-pyridinyl)-4-piperidinyl]methylpiperazine: Another related compound with distinct biological activities.
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C18H21ClN2O2S |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-3-7-17(8-4-14)21-12-11-20(13-15(21)2)24(22,23)18-9-5-16(19)6-10-18/h3-10,15H,11-13H2,1-2H3 |
InChI Key |
UEJJKAIZUNTNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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